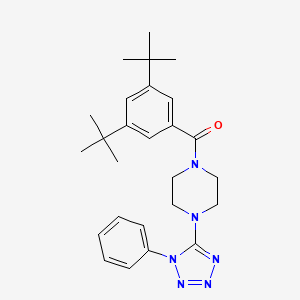![molecular formula C25H41N3O2 B2707561 N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea CAS No. 866137-18-0](/img/structure/B2707561.png)
N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Therapeutic Effects of Related Compounds
Proteostasis Maintenance
Certain compounds, like 4-phenylbutyric acid, exhibit therapeutic effects by maintaining proteostasis. They function as chemical chaperones to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, highlighting the importance of molecular stability in therapeutic applications (Kolb et al., 2015).
Gene Function Inhibition
Morpholino oligos, which include a morpholine ring, have been used to inhibit gene function in various model organisms, demonstrating the utility of morpholine derivatives in genetic research and potential therapeutic interventions (Heasman, 2002).
Chemical and Pharmacological Research
Urease Inhibitors
Research into urease inhibitors for treating gastric and urinary tract infections indicates the relevance of chemical derivatives in medical applications, suggesting a framework where N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea could be explored for similar enzymatic inhibition properties (Kosikowska & Berlicki, 2011).
Urea-based Herbicides
The discussion on urea-based herbicides and their environmental impact underlines the chemical versatility of urea derivatives, potentially offering insight into environmental and agricultural applications of related compounds (Marlatt & Martyniuk, 2017).
Biosensors for Urea Detection
Advances in biosensors for detecting and quantifying urea concentration showcase the integration of chemical compounds with technology for medical and environmental monitoring, a field where morpholine and cyclohexyl derivatives could find application (Botewad et al., 2021).
Drug Design
The hydrogen bonding capabilities of ureas are essential in drug-target interactions, illustrating the role of urea derivatives in developing new pharmaceuticals. This suggests potential research applications for this compound in medicinal chemistry (Jagtap et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-[4-(4-pentylcyclohexyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O2/c1-2-3-4-6-21-7-9-22(10-8-21)23-11-13-24(14-12-23)27-25(29)26-15-5-16-28-17-19-30-20-18-28/h11-14,21-22H,2-10,15-20H2,1H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLAAVANZVGQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707479.png)
![N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707480.png)
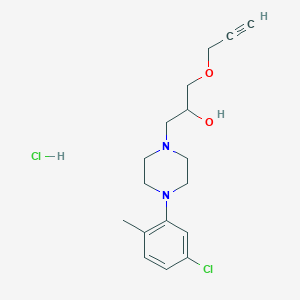
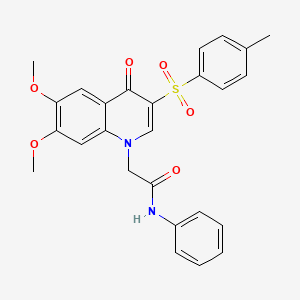

![N-(4-ethoxyphenethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2707489.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2707492.png)

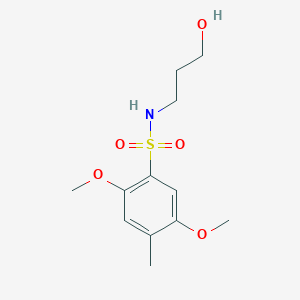
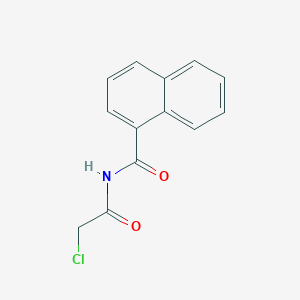
![N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2707499.png)

